molecular formula C13H14FN3O3S B2709911 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2191213-12-2

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2709911
CAS No.: 2191213-12-2
M. Wt: 311.33
InChI Key: HYEIGONUGWJUJG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a versatile chemical compound extensively used in scientific research due to its unique properties. This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxy-4,6-dimethylpyrimidin-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.

    Agrochemicals: The compound is studied for its potential use in developing new pesticides and herbicides.

    Materials Science: It is used in the synthesis of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylaniline: This compound shares the fluorine atom and aromatic structure but differs in its functional groups and overall structure.

    5-fluoro-2-methoxy-4(1H)pyrimidinone: Similar in having a fluorine atom and pyrimidine ring, but with different substituents and properties.

Uniqueness

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is unique due to its combination of a fluorine atom, methoxy group, and sulfonamide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15FN2O3S\text{C}_{13}\text{H}_{15}\text{F}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these compounds often fall within the sub-micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Reference CompoundDoxorubicin0.79 - 5.51

In a comparative study, the compound exhibited higher biological potency than standard chemotherapeutics like doxorubicin against certain cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Preliminary studies on this compound indicate it may possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides.

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliActive

In vitro assays have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations comparable to established antibiotics .

Cytotoxic Mechanisms

The cytotoxic effects of this compound are thought to involve apoptosis induction in cancer cells. Flow cytometry analyses have revealed that treated cells exhibit increased markers of apoptosis, including Annexin V positivity and caspase activation. This suggests that the compound may trigger programmed cell death pathways in sensitive cell lines .

Antibacterial Mechanisms

The antibacterial mechanism likely involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By mimicking para-amino benzoic acid (PABA), the compound disrupts bacterial growth and proliferation .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against MCF-7 cells. The results indicated an IC50 value significantly lower than that of doxorubicin, highlighting its potential as a novel therapeutic agent for breast cancer treatment.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results showed promising inhibitory effects comparable to traditional antibiotics, suggesting its utility in treating bacterial infections resistant to standard therapies.

Properties

IUPAC Name

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-8-12(9(2)16-13(15-8)20-3)17-21(18,19)11-6-4-10(14)5-7-11/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEIGONUGWJUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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